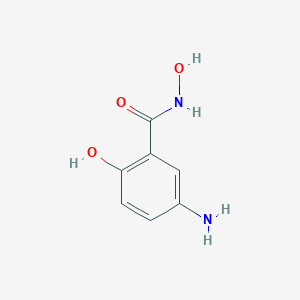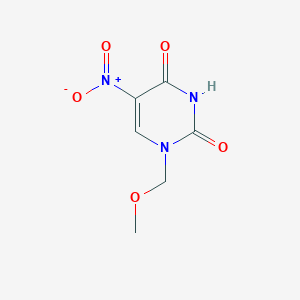
5-Nitro-1-methoxymethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is one of the major pungent components formed from the dehydration of gingerols during the drying or heating process of ginger . This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Shogaol can be synthesized through the dehydration of 10-gingerol. This process typically involves heating gingerols at high temperatures. For instance, hot air drying at 150°C for 6 hours has been shown to significantly increase the content of 10-Shogaol .
Industrial Production Methods
In industrial settings, 10-Shogaol is produced by drying ginger rhizomes using methods such as open sun drying, solar tunnel drying, and hot air drying. Among these, hot air drying at controlled temperatures is preferred for its efficiency in converting gingerols to shogaols while preserving the essential oil content .
Chemical Reactions Analysis
Types of Reactions
10-Shogaol undergoes various chemical reactions, including:
Oxidation: 10-Shogaol can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form 10-gingerol.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with 10-Shogaol under mild conditions.
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Produces 10-gingerol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Shogaol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of shogaols and gingerols.
Biology: Studied for its effects on cell proliferation, migration, and apoptosis.
Mechanism of Action
10-Shogaol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Comparison with Similar Compounds
10-Shogaol is compared with other similar compounds such as 6-Shogaol, 8-Shogaol, and 10-Gingerol:
6-Shogaol: Exhibits similar biological activities but is less potent than 10-Shogaol in some assays.
8-Shogaol: Has comparable properties but differs in its alkyl chain length, affecting its bioactivity.
10-Gingerol: The precursor of 10-Shogaol, it is less stable and less bioactive compared to 10-Shogaol.
10-Shogaol stands out due to its higher potency and stability, making it a valuable compound for various applications.
Properties
CAS No. |
179523-90-1 |
|---|---|
Molecular Formula |
C6H7N3O5 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
1-(methoxymethyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O5/c1-14-3-8-2-4(9(12)13)5(10)7-6(8)11/h2H,3H2,1H3,(H,7,10,11) |
InChI Key |
ZLFKOIUSIDISRY-UHFFFAOYSA-N |
SMILES |
COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |
Canonical SMILES |
COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |
Synonyms |
5-NITRO-1-METHOXYMETHYLURACIL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



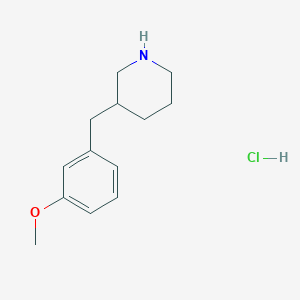
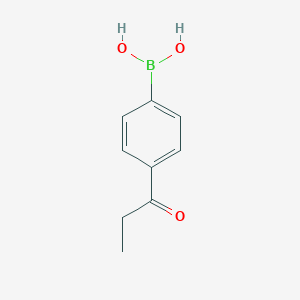
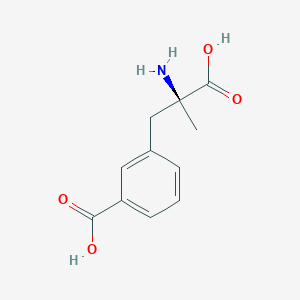
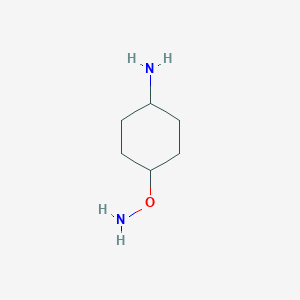
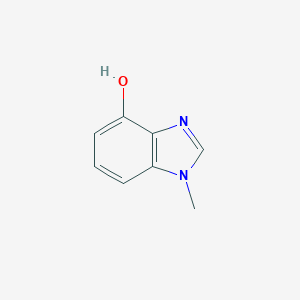
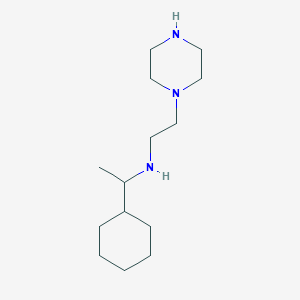
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
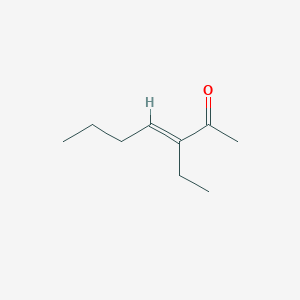
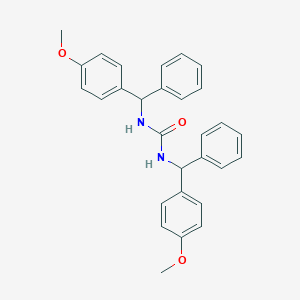
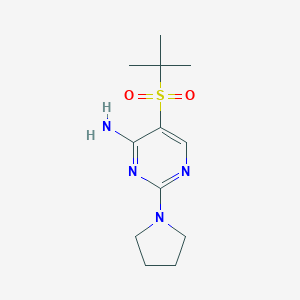
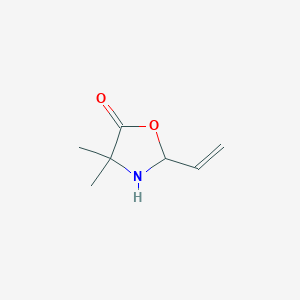
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
